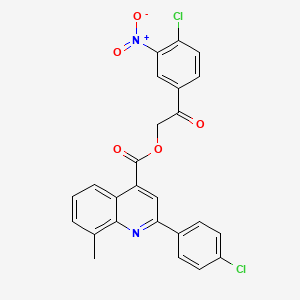

![molecular formula C21H17N3O2S3 B11620788 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620788.png)

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(Z)-(4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-[(Z)-(4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiazolidinonrings, gefolgt von der Bildung des Pyrido[1,2-a]pyrimidin-4-on-Kerns. Der letzte Schritt beinhaltet die Einführung der Phenylsulfanyl-Gruppe. Jeder Schritt erfordert spezifische Reagenzien und Bedingungen, wie z. B. die Verwendung von starken Säuren oder Basen, hohen Temperaturen und inerten Atmosphären, um ungewollte Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Hochskalierung der Labor-Synthesemethoden beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Techniken wie kontinuierliche Strömungschemie und automatisierte Synthese könnten eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-[(Z)-(4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.

Substitution: Die Phenylsulfanyl-Gruppe kann durch andere funktionelle Gruppen ersetzt werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft kontrollierte Temperaturen und inerte Atmosphären.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Thioethern führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The phenylsulfanyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Werkzeug, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln.

Biologie: Die biologische Aktivität der Verbindung kann auf potenzielle therapeutische Anwendungen untersucht werden. Sie kann antimikrobielle, antivirale oder krebshemmende Eigenschaften aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin: Wenn die Verbindung vielversprechende biologische Aktivität zeigt, könnte sie zu einem pharmazeutischen Wirkstoff entwickelt werden. Ihr Wirkmechanismus und ihre potenziellen Zielstrukturen müssten gründlich untersucht werden.

Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien oder als Katalysator in industriellen Prozessen eingesetzt werden. Ihre einzigartigen chemischen Eigenschaften könnten gegenüber bestehenden Verbindungen Vorteile bieten.

Wirkmechanismus

Der Wirkmechanismus von 3-[(Z)-(4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die an wichtigen biologischen Signalwegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, was möglicherweise deren Aktivität hemmt oder ihre Funktion verändert. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobieller oder krebshemmender Aktivität.

Wirkmechanismus

The mechanism of action of 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen wie 3-[(Z)-(4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on gehören andere Thiazolidinonderivate und Pyrido[1,2-a]pyrimidin-4-on-Analoga. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren funktionellen Gruppen oder Substituenten unterscheiden.

Einzigartigkeit

Was 3-[(Z)-(4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-on auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen und sein Potenzial für vielfältige biologische Aktivitäten. Das Vorhandensein des Thiazolidinonrings und der Phenylsulfanyl-Gruppe bietet Möglichkeiten für verschiedene chemische Modifikationen, was es zu einer vielseitigen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C21H17N3O2S3 |

|---|---|

Molekulargewicht |

439.6 g/mol |

IUPAC-Name |

(5Z)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C21H17N3O2S3/c1-2-11-24-20(26)16(29-21(24)27)13-15-18(28-14-8-4-3-5-9-14)22-17-10-6-7-12-23(17)19(15)25/h3-10,12-13H,2,11H2,1H3/b16-13- |

InChI-Schlüssel |

NYCZPXGTMHCOHQ-SSZFMOIBSA-N |

Isomerische SMILES |

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S |

Kanonische SMILES |

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

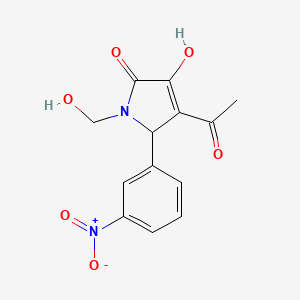

![9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620705.png)

![N-(Butan-2-YL)-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11620712.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11620739.png)

![4-[4,5-di(thiophen-2-yl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B11620766.png)

![Ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11620779.png)

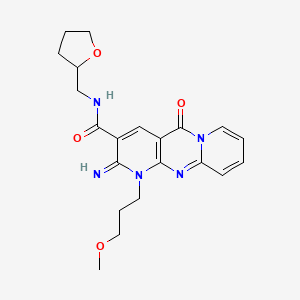

![6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620786.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11620787.png)

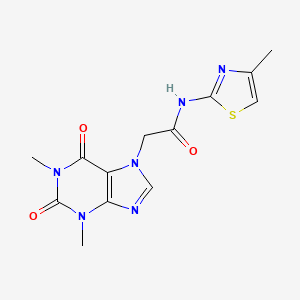

![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11620789.png)

![2-ethoxyethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11620796.png)

![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620813.png)